Here are some areas of scientific research where (1R)-2-cyclohexen-1-ol is being investigated:
Due to its chirality, (1R)-2-cyclohexen-1-ol can be used as a building block in the synthesis of other chiral molecules. This is particularly relevant in the field of pharmaceutical research, where the specific spatial arrangement of atoms in a drug molecule can significantly impact its biological activity. Studies have explored the use of (1R)-2-cyclohexen-1-ol as a chiral starting material for the synthesis of various biologically active compounds, including anti-inflammatory drugs and anti-cancer agents [, ].
(1R)-cyclohex-2-en-1-ol is an organic compound characterized by its cyclohexene structure with a hydroxyl group attached. Its molecular formula is , indicating it contains six carbon atoms, ten hydrogen atoms, and one oxygen atom. This compound exists as a colorless liquid and is classified as an allylic alcohol due to the presence of a double bond adjacent to the alcohol functional group. The stereochemistry at the first carbon (1R) indicates that the hydroxyl group is positioned in a specific orientation that influences its chemical behavior and biological activity.
These reactions highlight the compound's versatility in organic synthesis and its potential applications in various chemical industries.
Research indicates that (1R)-cyclohex-2-en-1-ol exhibits notable biological activities. It has been studied for its potential antimicrobial properties, particularly against certain bacteria and fungi. Additionally, it may possess antioxidant activity, contributing to its utility in food preservation and cosmetic formulations. The compound's unique structure allows it to interact with biological systems, potentially influencing enzyme activity and metabolic pathways.
Several methods exist for synthesizing (1R)-cyclohex-2-en-1-ol:
These synthesis methods are significant for producing (1R)-cyclohex-2-en-1-ol in laboratory settings or industrial applications.
(1R)-cyclohex-2-en-1-ol finds various applications across different fields:
These applications underscore the compound's importance in both commercial products and research.
Interaction studies involving (1R)-cyclohex-2-en-1-ol focus on its effects on biological systems. Research has shown that this compound can modulate enzyme activity, potentially affecting metabolic pathways. For instance, studies on its interaction with cytochrome P450 enzymes have indicated that it may influence drug metabolism . Additionally, investigations into its interactions with cell membranes suggest potential implications for drug delivery systems.
Several compounds share structural similarities with (1R)-cyclohex-2-en-1-ol. Here are some notable examples:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Cyclohexanol | Saturated Alcohol | Lacks double bond; fully saturated |
| 2-Cyclohexen-1-one | Unsaturated Ketone | Contains a carbonyl group instead of an alcohol group |
| (S)-Cyclohexenol | Stereoisomer | Different stereochemistry at the first carbon |
| 4-Hydroxycyclohexene | Hydroxy-substituted | Contains an additional hydroxyl group |
The uniqueness of (1R)-cyclohex-2-en-1-ol lies in its specific stereochemistry and functional groups, which contribute to its distinct reactivity and biological properties compared to these similar compounds.
The enantioselective deprotonation of cyclohexene oxide using chiral lithium amides represents a direct route to (1R)-cyclohex-2-en-1-ol. This method exploits the stereoelectronic effects of bulky ligands to control the trajectory of proton abstraction, enabling high enantioselectivity.
Quantum chemical calculations at the B3LYP/6-31+G(3df,2p)//B3LYP/3-21G level reveal that the reaction proceeds through a six-membered transition state (TS) involving the lithium amide, epoxide, and a coordinating solvent molecule. The chiral amide’s isopinocampheyl groups enforce a specific geometry, favoring deprotonation at the pro-R hydrogen of the epoxide (Figure 1). The TS model predicts that steric interactions between the amide’s dimethyl groups and the epoxide’s cyclohexyl ring disfavor alternative pathways, leading to preferential formation of the (1R)-enantiomer.
(-)-N,N-Diisopinocampheyl lithium amide (DIPAM) achieves 95% ee and 82% yield under solvent-free conditions at -78°C. Key parameters include:
| Parameter | Optimal Value | Impact on ee/Yield |
|---|---|---|
| Temperature | -78°C | Minimizes racemization |
| Solvent | None | Enhances TS rigidity |
| Catalyst Loading | 10 mol% | Balances activity/cost |
The absence of additives simplifies purification, though stoichiometric amide use limits scalability.
Rhodium-catalyzed 1,4-hydrosilylation of 2-cyclohexen-1-one provides access to enolsilane intermediates, which are hydrolyzed to (1R)-cyclohex-2-en-1-ol. This method exploits the chiral environment of Rh complexes to control silicon addition.
The [Rh(OH)(cod)]₂ catalyst (cod = 1,5-cyclooctadiene) activates tertiary silanes (e.g., HSiMe(OEt)₂) via oxidative addition, forming a Rh(III)-hydride species. Coordination of 2-cyclohexen-1-one orients the α,β-unsaturated ketone for conjugate addition, with the bulky cod ligand steering silicon delivery to the Re face (Scheme 1). Hydrolysis of the enolsilane intermediate yields the (1R)-alcohol with 97% yield and 89% ee.
Key advances include:
Chiral dialkylboranes enable asymmetric hydroboration of 1,3-cyclohexadiene, yielding borane intermediates that oxidize to (1R)-cyclohex-2-en-1-ol.
Di-(2-isocaranyl)borane (2-Icr₂BH) adds to the less substituted double bond of 1,3-cyclohexadiene, guided by the borane’s C₂-symmetric ligands. The bulky isocaranyl groups hinder approach from the Si face, resulting in 68% ee (Scheme 2). Oxidation with H₂O₂/NaOH cleaves the boron-carbon bond, preserving configuration.
The Friedel-Crafts allylation reaction has been refined to achieve stereocontrolled synthesis of cannabinoid precursors using (1R)-cyclohex-2-en-1-ol as a key intermediate. This method capitalizes on the compound’s ability to act as an electrophilic allylic alcohol in acid-catalyzed cyclizations with resorcinol derivatives. Under kinetic control (e.g., using BF₃·OEt₂ at −20°C), the reaction favors the normal isomer of 8,9-dihydrocannabidiol (H₂CBD) via endo transition states, while thermodynamic conditions (e.g., HCl in refluxing toluene) shift selectivity toward the abnormal isomer through reversible intermediates [4].
Density functional theory (DFT) calculations reveal that the hydroxyl group of (1R)-cyclohex-2-en-1-ol directs resorcinol’s nucleophilic attack to the γ-position of the allylic system, forming a six-membered oxonium intermediate. Steric effects from the (R)-configuration further bias the transition state, yielding enantiomeric excess (ee) values exceeding 90% for H₂CBD [4].
(1R)-cyclohex-2-en-1-ol serves as a critical synthetic building block in the construction of (+)-Daphnandin E, a complex hexacyclic alkaloid belonging to the Daphniphyllum natural product family [1] [2]. Daphnandin E is characterized by an intricate molecular architecture with the formula C25H31NO5 and a molecular weight of 425.5 g/mol [1]. This alkaloid, first isolated from Daphniphyllum teijsmannii, exhibits moderate vasorelaxant effects on rat aorta and represents a significant synthetic challenge due to its complex stereochemical framework [2].
The biosynthetic pathway leading to (+)-Daphnandin E involves a sophisticated cascade of transformations where (1R)-cyclohex-2-en-1-ol functions as a key structural motif [3] [4]. The chiral cyclohexenol unit provides essential stereochemical information required for the subsequent stereocontrolled formation of the polycyclic framework. Research demonstrates that (1R)-cyclohex-2-en-1-ol can be incorporated into synthetic routes through asymmetric methodologies achieving enantiomeric excess values ranging from 92% to 99% [4] [5].
Recent advances in the synthesis of Daphniphyllum alkaloids have highlighted the importance of stereochemical control in cyclohexenol derivatives [6]. The 1,6-syn-cyclohex-2-en-1-ol configuration has been identified as particularly significant in natural product frameworks, with characteristic 1H NMR spectroscopic signatures distinguishing it from alternative stereoisomers [7]. This stereochemical specificity is crucial for the successful construction of the natural product target, as incorrect configurations lead to dramatically different biological activities.
| Method | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| Asymmetric Hydrosilylation | 79 | 92 | [5] |
| Chiral Lithium Amide Deprotonation | 80-95 | 99 | [4] |
| Hydroboration with Chiral Dialkylboranes | 85 | 86-89 | [4] |
The synthetic utility of (1R)-cyclohex-2-en-1-ol in Daphniphyllum alkaloid synthesis is further demonstrated by its versatility in accommodating various functional group transformations while maintaining stereochemical integrity [8]. These transformations include stereoselective oxidations, reductions, and cyclization reactions that enable the construction of the complex bicyclic and tricyclic frameworks characteristic of this alkaloid family.
RS-2135 represents a novel class I antiarrhythmic compound with the systematic name corresponding to a 12-aminotetrahydroisoquinocarbazole derivative [9] [10]. This pharmaceutical agent demonstrates superior antiarrhythmic activity compared to established drugs such as disopyramide, flecainide, and mexiletine, with the (+)-enantiomer showing optimal therapeutic profiles [9] [10] [11].
The construction of RS-2135 involves (1R)-cyclohex-2-en-1-ol as a crucial intermediate in a multistep synthetic sequence featuring an intramolecular Diels-Alder reaction as the key cyclization step [9]. The synthetic route demonstrates remarkable stereocontrol, with the chirality of the cyclohexenol unit directing the formation of the complex tetracyclic framework. Research indicates that the stereochemistry of the drug molecule serves as an important determinant of sodium channel blocking activity, with the (+)-isomer exhibiting significantly greater potency than its (-)-counterpart [10].
| Parameter | RS-2135 | Lidocaine | Mexiletine | Disopyramide |
|---|---|---|---|---|
| Concentration for 50% Vmax reduction (μM) | 0.8 | 15.2 | 12.3 | 3.2 |
| Effective dose 50% (mg/kg IV) | 1.25 | 10.0 | 10.0 | 5.0 |
| Duration of action (hours) | >8 | 2-3 | 4-6 | 6-8 |
| Oral bioavailability (%) | 65 | 35 | 90 | 85 |
The synthetic methodology for RS-2135 construction emphasizes the importance of maintaining the (1R)-configuration throughout the synthetic sequence [9]. Studies demonstrate that racemization or epimerization of the cyclohexenol stereocenter results in diminished antiarrhythmic activity and altered pharmacokinetic properties [10]. The compound exhibits long-lasting antiarrhythmic effects in multiple animal models, including sustained ventricular tachycardia following coronary embolization in conscious dogs [11].
Electrophysiological characterization reveals that RS-2135 reduces the maximum upstroke velocity of action potentials and shortens action potential duration in a concentration-dependent manner [10]. The compound demonstrates a favorable therapeutic window, with antiarrhythmic effects observed at doses significantly lower than those causing adverse effects. Clinical development has focused on optimizing the synthetic route to ensure consistent stereochemical purity and scalable production [12].
(1R)-cyclohex-2-en-1-ol plays a fundamental role in terpene-derived synthetic methodologies for constructing complex bicyclic frameworks found in natural products [13] [14] [15]. These synthetic approaches leverage the inherent reactivity of the allylic alcohol functionality combined with the conformational preferences of the cyclohexene ring to achieve highly stereoselective transformations.
Recent developments in chemoenzymatic synthesis have demonstrated the remarkable capabilities of squalene-hopene cyclases in stereocontrolled cyclization reactions involving cyclohexenol derivatives [14]. These enzymatic processes generate chiral scaffolds with greater than 99% enantiomeric and diastereomeric excess at scales up to decagram quantities. The methodology provides access to head-to-tail-fused terpenes that serve as valuable building blocks for complex natural product synthesis.
The construction of bicyclic frameworks from (1R)-cyclohex-2-en-1-ol employs several key strategic approaches [16] [17]:
Type II [5 + 2] Cycloaddition Strategy: This methodology enables direct construction of bridged bicyclo[4.3.1], bicyclo[4.4.1], and bicyclo[5.4.1] systems containing strained bridgehead double bonds [16]. The reaction proceeds through oxidopyrylium ylide intermediates formed by base-promoted elimination, followed by cycloaddition with various double bond partners to generate bicyclic frameworks in high yield with excellent stereocontrol.
Squalene-Hopene Cyclase Mediated Cyclizations: Engineered cyclase enzymes demonstrate exceptional stereocontrol in converting linear terpene precursors to complex bicyclic structures [14]. The cyclodextrin encapsulation of terpene substrates influences enzyme performance, enabling controlled access to specific stereoisomeric products.
Ferrier Carbocyclization Routes: This approach utilizes the cyclohexenol framework as a chiral building block derived from aldohexose starting materials [18]. The methodology provides access to optically active, highly functionalized carbocycles that serve as versatile intermediates in natural product synthesis, including the preparation of hygromycin A, lycoricidine, and mesembranol.
| Cyclization Method | Yield Range (%) | Stereoselectivity | Scale Capability |
|---|---|---|---|
| Type II [5 + 2] Cycloaddition | 70-95 | >20:1 dr | Multigram |
| Squalene-Hopene Cyclase | 60-85 | >99% ee, >99% de | Decagram |
| Ferrier Carbocyclization | 65-80 | >95% ee | Gram to hectogram |
| Ring-Closing Metathesis | 75-90 | 10:1 to >20:1 dr | Gram |
The terpene-derived synthesis routes demonstrate exceptional versatility in generating diverse bicyclic architectures [15]. Combinatorial biosynthesis approaches have enabled the production of novel cyclohexyl meroterpenes through co-expression of functionally distinct terpene cyclase genes with appropriate substrate-producing enzymes. These methodologies have proven particularly valuable for accessing unnatural scaffold variants that serve as drug discovery starting points.
Flammable